N-(3-chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide
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Overview
Description
N-(3-Chloro-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)propanamide is a complex organic compound that features a unique structure combining a chlorinated phenyl group, an oxazolo-pyridine moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)propanamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the addition of the propanamide group through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-(3-Chloro-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazolo-pyridine moiety is known to interact with active sites of enzymes, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)-2-furamide: Shares a similar core structure but with a furanamide group instead of a propanamide group.
N-(3-Chloro-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)-2-phenylacetamide:
Uniqueness
N-(3-Chloro-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C15H12ClN3O2 |
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Molecular Weight |
301.73 g/mol |
IUPAC Name |
N-[3-chloro-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C15H12ClN3O2/c1-2-13(20)18-9-5-6-10(11(16)8-9)15-19-14-12(21-15)4-3-7-17-14/h3-8H,2H2,1H3,(H,18,20) |
InChI Key |
AVINRYLCYUKQNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC=N3)Cl |
Origin of Product |
United States |
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